Velnacrine - 121445-26-9

Velnacrine

Catalog Number: EVT-7854842
CAS Number: 121445-26-9
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-amino-1,2,3,4-tetrahydroacridin-1-ol is a member of acridines.
Synthesis Analysis

Velnacrine can be synthesized through several methods, with one notable approach involving microwave-assisted synthesis. This method enhances reaction rates and yields, allowing for shorter production times and higher product conversion rates. The synthesis typically involves the formation of the core structure through condensation reactions, followed by various functional group modifications to achieve the desired pharmacological properties .

Technical Details

  1. Reagents: Common reagents include amines, aldehydes, and various solvents that facilitate the condensation reactions.
  2. Conditions: Microwave irradiation is often employed to optimize reaction conditions, leading to improved efficiency.
  3. Purification: Post-synthesis purification is usually achieved through recrystallization or chromatography techniques to isolate the final product.
Molecular Structure Analysis

Velnacrine's molecular structure can be described as follows:

  • Chemical Formula: C₁₁H₁₄N₂O
  • Molecular Weight: 190.25 g/mol

The structure features a central aromatic ring system with amine substituents that contribute to its biological activity. The specific arrangement of atoms within the molecule is crucial for its interaction with acetylcholinesterase, the target enzyme for cholinesterase inhibitors.

Data

  • Melting Point: Approximately 140-142 °C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Velnacrine participates in several chemical reactions typical of cholinesterase inhibitors:

  1. Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of hydroxylated metabolites.
  2. Oxidation: Velnacrine can be oxidized to form various mono-hydroxylated derivatives, which may exhibit different biological activities compared to the parent compound .
  3. Reactivity with Acetylcholinesterase: The primary mechanism involves reversible inhibition of acetylcholinesterase, increasing acetylcholine levels at synapses.

Technical Details

  • Kinetics: The inhibition kinetics can be characterized by Michaelis-Menten parameters, providing insights into the potency and efficacy of velnacrine as an inhibitor.
Mechanism of Action

Velnacrine acts primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing this breakdown, velnacrine increases acetylcholine availability, thereby enhancing cholinergic neurotransmission.

Process

  1. Binding: Velnacrine binds to the active site of acetylcholinesterase.
  2. Inhibition: This binding inhibits the enzyme's ability to hydrolyze acetylcholine.
  3. Neurotransmission Enhancement: Increased levels of acetylcholine lead to improved signaling in cholinergic pathways associated with memory and cognition.

Data

  • Inhibition Constant (Ki): Studies report varying Ki values depending on experimental conditions, indicating differing potencies across studies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Odor: Odorless.

Chemical Properties

  • Stability: Velnacrine is relatively stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Its solubility and stability may vary significantly with changes in pH.

Relevant Data or Analyses

Analytical methods such as spectrofluorimetry have been developed for quantifying velnacrine in biological samples, highlighting its relevance in pharmacokinetic studies .

Applications

Velnacrine has been primarily researched for its potential applications in treating Alzheimer's disease due to its cholinesterase inhibitory activity. Clinical studies have shown promising results regarding cognitive improvements in subjects with mild to moderate Alzheimer's disease . Additionally, ongoing research aims to explore its efficacy against other neurodegenerative disorders where cholinergic dysfunction is implicated.

Theoretical Foundations of Velnacrine in Neuropharmacology

Cholinergic Hypothesis and Alzheimer’s Disease Pathophysiology

The cholinergic hypothesis posits that cognitive decline in Alzheimer's disease (AD) stems from a profound deficit in cortical cholinergic neurotransmission, primarily due to degeneration of basal forebrain cholinergic neurons projecting to the hippocampus and neocortex [5] [10]. This degeneration leads to reduced acetylcholine (ACh) synthesis and impaired cortical plasticity, which correlate with clinical manifestations of memory loss and cognitive dysfunction [9] [10]. Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol), a hydroxylated derivative of tacrine, was developed explicitly to augment cholinergic function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh hydrolysis [4] [8].

Electron paramagnetic resonance studies using protein-specific spin labels demonstrated that velnacrine interacts with neocortical synaptosomal membranes, decreasing segmental motion of membrane proteins (P<0.005). This effect suggests enhanced cytoskeletal protein-protein interactions, analogous to changes observed in erythrocyte membranes. Notably, velnacrine's membrane effects were less pronounced than tacrine's, indicating differential interactions with neuronal membranes [1]. These membrane interactions may extend beyond AChE inhibition, potentially influencing neuronal resilience. Neuroimaging and neuropathological studies confirm that cholinergic deficits emerge early in AD, even at prodromal stages, and correlate with cortical amyloid-β accumulation and neurofibrillary tangle formation [5] [10].

Table 1: Key Pathophysiological Changes in Alzheimer's Disease Cholinergic System

Pathophysiological EventConsequenceRelevance to Velnacrine
Degeneration of nucleus basalis of Meynert neuronsCortical cholinergic deafferentationTarget for AChE inhibition to increase synaptic ACh [10]
Loss of presynaptic M2 muscarinic receptorsImpaired ACh release modulationCompensated by enhanced ACh availability via AChE inhibition [5]
Reduction in α7 nicotinic receptorsDisrupted synaptic plasticity & long-term potentiationIndirect modulation through increased ACh concentrations [10]
Cortical choline acetyltransferase upregulationCompensatory response in prodromal ADAugmented by exogenous cholinergic enhancement [10]

Role of Acetylcholinesterase Inhibition in Neurotransmission Modulation

Velnacrine reversibly inhibits AChE, increasing synaptic ACh concentration and prolonging cholinergic neurotransmission. In vitro studies using human red blood cell AChE demonstrate velnacrine's inhibitory concentration (IC₅₀) at approximately 3.27 μM, comparable to its parent compound tacrine [6] [8]. Molecular docking analyses reveal that velnacrine binds to the catalytic anionic site (CAS) of AChE, with its 4-hydroxy group forming critical hydrogen bonds with residues in the peripheral anionic site (PAS) [8]. This dual-site interaction may contribute to its enzyme inhibition potency.

In the rat phrenic-hemidiaphragm preparation, velnacrine potentiates nerve-stimulated twitch responses by ~25% at 10 μM concentrations, though it is less potent than physostigmine. Unlike tacrine, which exhibits biphasic effects (potentiation at low concentrations, blockade at high concentrations), velnacrine maintains facilitatory effects without suppressing directly induced twitch responses [3]. This suggests a more favorable safety margin for neuromuscular transmission. Velnacrine also reverses tubocurarine-induced neuromuscular blockade, achieving 50% reversal (ED₅₀) at 15.2 μM, comparable to other AChE inhibitors [7]. Its ability to attenuate scopolamine-induced cognitive impairment in healthy volunteers underscores its central nervous system activity [4].

Table 2: Comparative Pharmacological Profile of AChE Inhibitors in Preclinical Models

ParameterVelnacrineTacrinePhysostigmine
AChE IC₅₀ (human RBC)3.27 μM [8]0.15 μM [8]0.04 μM [3]
Twitch Potentiation (ED₅₀ in rat diaphragm)Moderate [3]Weak [3]Strong [3]
Direct Twitch SuppressionAbsent [3]Significant [3] [7]Minimal [3]
Reversal of Tubocurarine Block (ED₅₀)15.2 μM [3]12.8 μM [3]0.5 μM [3]
Brain PenetranceModerate [4]High [9]Moderate-High [9]

Mechanistic Differentiation from Tacrine and Other First-Generation AChEIs

Structurally, velnacrine is the 1-hydroxy metabolite of tacrine, which confers distinct physicochemical and pharmacological properties [4] [8]. While both compounds are acridine derivatives, velnacrine's hydroxyl group enhances hydrogen-bonding capacity, reducing lipophilicity and altering interactions with AChE's active site gorge [6] [8]. Tacrine exhibits greater non-specific membrane effects, significantly decreasing synaptosomal membrane protein mobility at lower concentrations (0.1 mM) than velnacrine (0.5 mM) [1]. This may correlate with tacrine's broader adverse effect profile, including hepatotoxicity not fully shared by velnacrine.

Functionally, velnacrine demonstrates greater selectivity for central versus peripheral cholinesterases. In mouse motor nerve terminals, tacrine (10 μM) prolongs endplate potential decay by 140% and reduces potassium-related nerve terminal currents by 30%, indicating additional potassium channel blockade. In contrast, velnacrine predominantly affects endplate potential duration (+110% prolongation) without significant potassium channel interactions [7]. This mechanistic purity may translate to fewer peripheral cholinergic side effects. Furthermore, velnacrine lacks tacrine's hepatotoxic metabolite profile; tacrine undergoes extensive hepatic N-hydroxylation forming reactive intermediates, whereas velnacrine's primary metabolism involves glucuronidation of its pre-existing hydroxyl group [4] [9].

Bioisosteric replacement strategies have generated velnacrine analogs like thiopyranoquinolines, maintaining AChE inhibition while optimizing pharmacokinetics. Chlorinated derivatives (e.g., 7-chloro substituted analogs) achieve IC₅₀ values of 1.45 μM, surpassing velnacrine's potency [8]. Unlike irreversible carbamate inhibitors (e.g., rivastigmine), velnacrine's reversible inhibition allows flexible dosing and reduces risk of prolonged cholinergic toxicity [9]. Clinical studies in 423 AD patients confirmed velnacrine's modest efficacy, with approximately 33% showing cognitive improvement on the Alzheimer’s Disease Assessment Scale (ADAS-Cog) at doses of 150-225 mg/day [4].

Table 3: Structural and Functional Comparison of First-Generation AChE Inhibitors

CharacteristicVelnacrineTacrinePhysostigmine
Chemical ClassHydroxy-tetrahydroacridineAmino-tetrahydroacridineCarbamate alkaloid
Primary TargetAChE CAS & PAS [8]AChE CAS & potassium channels [7] [9]AChE catalytic triad [9]
MetabolismGlucuronidation [4]Cytochrome P450 hydroxylation [9]Plasma hydrolysis [9]
Selectivity for CNS vs. Peripheral AChEModerate [4]Low [9]Moderate [9]
Additional MechanismsMinimal [7]K⁺ channel blockade, MAO inhibition [7] [9]Butyrylcholinesterase inhibition [9]

Properties

CAS Number

121445-26-9

Product Name

Velnacrine

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)

InChI Key

HLVVITIHAZBPKB-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.